N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-1-{N’-[(1Z)-1-(3,4-DICHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a hydrazinecarbonyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(1Z)-1-(3,4-DICHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves the following steps:
Formation of the Dichlorophenyl Ethylidene Hydrazinecarbonyl Intermediate: This step involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine to form the corresponding hydrazone.
Condensation with Propoxyphenyl Ethylidene: The hydrazone intermediate is then reacted with 4-propoxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(1Z)-1-(3,4-DICHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1Z)-1-{N’-[(1Z)-1-(3,4-DICHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-{N’-[(1Z)-1-(3,4-DICHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(1Z)-1-{N’-[(1Z)-1-(3,4-DICHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE can be compared with other similar compounds, such as:
- N’-[(1Z)-1-(3,4-Dichlorophenyl)ethylidene]-3,5-dinitrobenzohydrazide .
- N’-[(1Z)-1-(3,4-Dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H25Cl2N3O3 |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
N-[(Z)-3-[(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H25Cl2N3O3/c1-3-15-35-22-12-9-19(10-13-22)16-25(30-26(33)20-7-5-4-6-8-20)27(34)32-31-18(2)21-11-14-23(28)24(29)17-21/h4-14,16-17H,3,15H2,1-2H3,(H,30,33)(H,32,34)/b25-16-,31-18- |
InChI Key |
UQEVPOJYJRHECN-SAFOKSQISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C(/C)\C2=CC(=C(C=C2)Cl)Cl)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C(=O)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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